molecular formula C15H14ClNO2 B5600515 MFCD00533040

MFCD00533040

Cat. No.: B5600515
M. Wt: 275.73 g/mol
InChI Key: GZNHWMUJFOVTJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD00533040 is a useful research compound. Its molecular formula is C15H14ClNO2 and its molecular weight is 275.73 g/mol. The purity is usually 95%.
The exact mass of the compound 2-chloro-N-(4-hydroxy-3,5-dimethylphenyl)benzamide is 275.0713064 g/mol and the complexity rating of the compound is 311. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Activity and Antibacterial Properties

  • A study by Imramovský et al. (2011) described the biological activity of chloro-hydroxy-N-arylalkylbenzamides against mycobacterial, bacterial, and fungal strains. These compounds showed activity comparable to or higher than standards like isoniazid and fluconazole, indicating significant antibacterial and antifungal potential (Imramovský et al., 2011).

Anticonvulsant Activity

  • Research on similar benzamide derivatives has shown potential in anticonvulsant applications. Afolabi et al. (2012) studied N-(2,6-diisopropylphenyl) benzamides, which demonstrated partial protection against chemically induced seizures in mice (Afolabi, Barau, & Agbede, 2012).

Polymer Synthesis

  • Liaw et al. (2002) reported on the synthesis of highly soluble polyamides using a derivative of 2-chloro-N-(4-hydroxy-3,5-dimethylphenyl)benzamide. These polyamides showed excellent solubility in various solvents and potential for material science applications (Liaw, Huang, Hsu, & Chen, 2002).

Anticancer Activity

  • Imramovský et al. (2013) explored the antiproliferative and cytotoxic activity of substituted 2-hydroxy-N-(arylalkyl)benzamides against various cancer cell lines. Some compounds showed promising activity, suggesting potential use in cancer therapy (Imramovský et al., 2013).

Herbicidal Properties

  • Viste, Cirovetti, and Horrom (1970) reported on the herbicidal activity of benzamides, which could be relevant for agricultural applications (Viste, Cirovetti, & Horrom, 1970).

Properties

IUPAC Name

2-chloro-N-(4-hydroxy-3,5-dimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c1-9-7-11(8-10(2)14(9)18)17-15(19)12-5-3-4-6-13(12)16/h3-8,18H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNHWMUJFOVTJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.